2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-ethylacetamide
Description
2-[2-({[(3-Acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-ethylacetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-linked carbamoylmethyl group and an N-ethylacetamide side chain.
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-3-18-15(23)8-14-9-25-17(21-14)26-10-16(24)20-13-6-4-5-12(7-13)19-11(2)22/h4-7,9H,3,8,10H2,1-2H3,(H,18,23)(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQYTWMFMHKKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=CC(=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-ethylacetamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the reaction of a substituted thioamide with α-haloketones under basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-ethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the carbamate and acetamide moieties can be reduced to alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-ethylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and carbamate group are known to interact with various biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several thiazole- and acetamide-containing derivatives. Below is a systematic comparison based on substituents, synthesis, and properties:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Chlorophenyl substituents (e.g., –10) introduce electron-withdrawing effects, increasing metabolic stability but reducing solubility compared to acetamide derivatives .
Synthetic Methodologies :
- The target compound likely follows a multi-step synthesis involving:
- Thiazole ring formation via Hantzsch thiazole synthesis (e.g., , Scheme 1).
- Sulfanyl linkage using CS₂/KOH under reflux ().
- Acetamide coupling via carbodiimide-mediated activation (e.g., EDC, as in ) . By contrast, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () uses direct coupling of dichlorophenylacetic acid with 2-aminothiazole, highlighting the versatility of carbodiimide reagents .
Pharmacological Potential: Thiazole-acetamide hybrids (e.g., ) exhibit anti-exudative activity comparable to diclofenac sodium, suggesting the target compound may share similar anti-inflammatory properties . Famotidine () demonstrates the importance of thiazole rings in histamine receptor antagonism, though the target compound’s ethylacetamide side chain may shift selectivity toward other targets (e.g., cyclooxygenase) .
Physicochemical Properties :
- The target compound’s molecular weight (406.52 g/mol) and polar surface area (from acetamide and carbamoyl groups) suggest moderate bioavailability, aligning with Lipinski’s rule of five .
- Chlorophenyl analogs (–10) have lower molecular weights (~287–337 g/mol) but higher logP values due to hydrophobic substituents .
Biological Activity
The compound 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-ethylacetamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes:
- Thiazole ring : Known for diverse biological activities.
- Acetamidophenyl group : Enhances binding affinity to biological targets.
- Ethylacetamide moiety : Influences pharmacokinetics.
The molecular formula is , with a molecular weight of 388.50 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring can inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : The compound may act on receptors involved in cell signaling, influencing cellular responses.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| Compound 10 | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
These findings suggest that the presence of electron-donating groups in the phenyl ring enhances cytotoxicity, indicating a strong structure-activity relationship .
Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of thiazole derivatives. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, with significant results observed in:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | 10 µg/mL |
| Gram-negative | 15 µg/mL |
The SAR analysis indicates that substituents on the thiazole ring play a crucial role in enhancing antimicrobial activity .
Case Study 1: Antitumor Efficacy
In a study published in MDPI, researchers synthesized a series of thiazole compounds and evaluated their antitumor efficacy. Compound 9 exhibited potent activity against Jurkat cells with an IC50 value significantly lower than doxorubicin, a standard chemotherapeutic agent. Molecular dynamics simulations suggested that hydrophobic interactions were key to its binding affinity .
Case Study 2: Antimicrobial Assessment
Another research effort focused on the antimicrobial potential of thiazole derivatives, including our compound of interest. The study utilized the agar diffusion method to assess antibacterial activity against various pathogens. Results indicated that modifications in the thiazole structure could lead to enhanced antibacterial properties, particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
